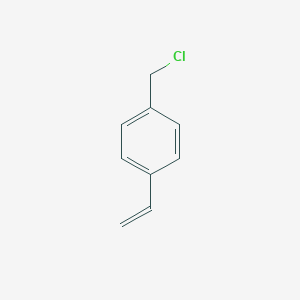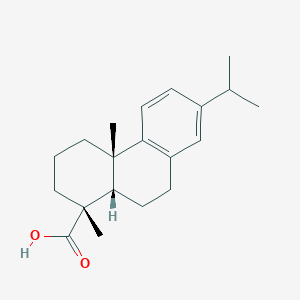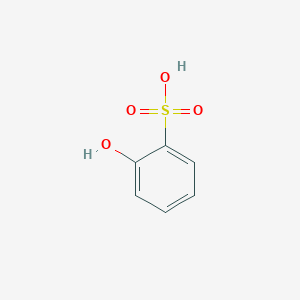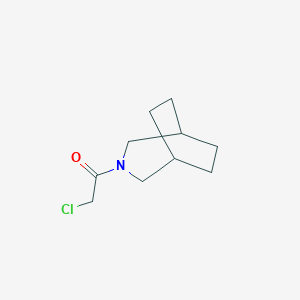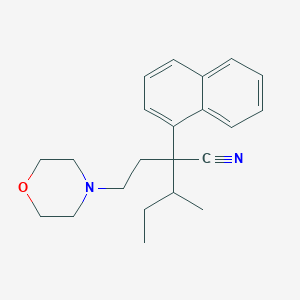
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, also known as BMS-195614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of naphthaleneacetonitriles and has been found to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves its binding to tubulin, a protein that plays a crucial role in cell division. alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile inhibits the polymerization of tubulin, leading to the disruption of microtubule formation and cell division. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cytokinesis, and inhibit tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile in lab experiments is its high purity and high yield. This makes it easier to obtain reliable results and to conduct experiments with consistency. However, one of the limitations of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several possible future directions for research on alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile. One possible direction is to investigate its potential as a treatment for cancer and other diseases. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to explore the potential of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile for use in combination with other drugs or therapies, in order to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves the reaction of 1-naphthaleneacetonitrile with sec-butyl lithium, followed by the addition of 2-(morpholino) ethyl chloride. The resulting product is then purified using column chromatography. This method has been found to yield high purity and high yield of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile.
Applications De Recherche Scientifique
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cytokinesis, induction of apoptosis, and inhibition of tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
1241-65-2 |
|---|---|
Nom du produit |
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C22H28N2O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-3-18(2)22(17-23,11-12-24-13-15-25-16-14-24)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,18H,3,11-16H2,1-2H3 |
Clé InChI |
VNUYADCWVCUHBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-(1-Methylpropyl)-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



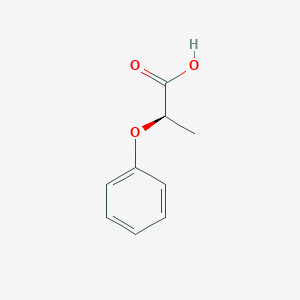
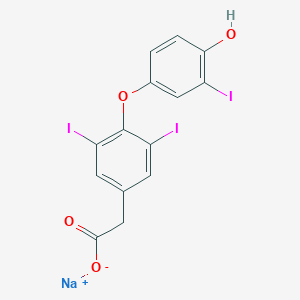
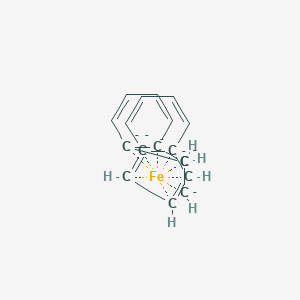
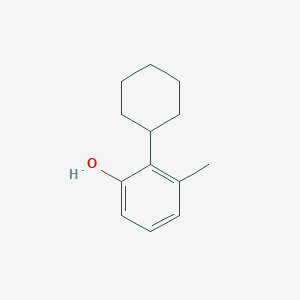
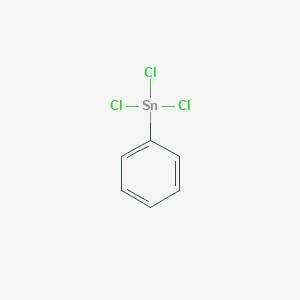
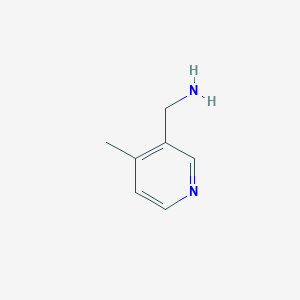
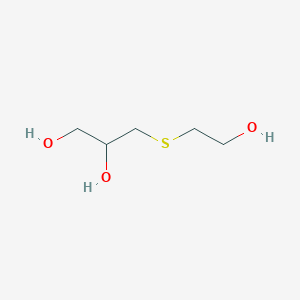
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
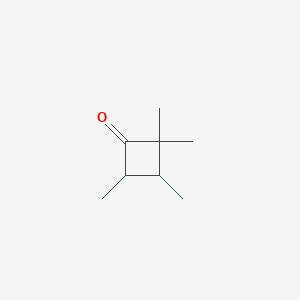
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
